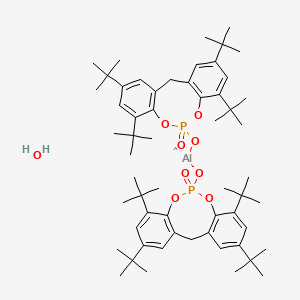
CID 18503514
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate]: is a third-generation organophosphate nucleating agent primarily used in crystalline polymers. It is known for its high rigidity, heat resistance, transparency, and hardness. This compound is highly effective in improving the mechanical properties and crystallization rates of polymers, making it a valuable additive in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves the reaction of aluminium hydroxide with bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide). The reaction typically occurs in the presence of a solvent such as methanol or DMSO under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over parameters such as temperature, pressure, and solvent purity. The process ensures high yield and purity of the final product, which is then used as a nucleating agent in polymer manufacturing .
Chemical Reactions Analysis
Types of Reactions: Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] primarily undergoes nucleophilic substitution reactions due to the presence of phosphate groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like methanol or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphates, while oxidation and reduction reactions can modify the hydroxyl and phosphate groups .
Scientific Research Applications
Chemistry: In chemistry, Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] is used as a nucleating and clarifying agent in the polymer industry. It enhances the mechanical properties and transparency of polymers such as polypropylene, PET, PBT, and polyamides .
Biology and Medicine: Its stability and non-toxicity make it a candidate for drug delivery systems and biomedical devices .
Industry: Industrially, this compound is used to improve the production efficiency of polymer products by shortening the molding cycle and enhancing the final product’s properties. It is particularly valuable in the manufacturing of high-performance plastics and packaging materials .
Mechanism of Action
The mechanism of action of Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] involves its role as a nucleating agent. It promotes the crystallization of polymers by providing nucleation sites, which leads to a more uniform and fine-grained crystalline structure. This results in improved mechanical properties, such as increased rigidity and heat resistance .
Comparison with Similar Compounds
- Bis(2,4,8,10-tetra-tert-butyl-6-hydroxy-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-oxide) aluminium hydroxide
- Aluminium hydroxybis[2,2-methylen-bis(4,6-di-tert-butylphenyl)phosphate]
Uniqueness: Compared to similar compounds, Aluminium hydroxybis[2,2’-methylen-bis(4,6-di-tert-butylphenyl)phosphate] stands out due to its high efficiency as a nucleating agent. It offers superior mechanical properties and transparency, making it the most effective and safest additive for polypropylene stiffening and permeability modification .
Properties
Molecular Formula |
C58H86AlO9P2 |
|---|---|
Molecular Weight |
1016.2 g/mol |
InChI |
InChI=1S/2C29H43O4P.Al.H2O/c2*1-26(2,3)20-14-18-13-19-15-21(27(4,5)6)17-23(29(10,11)12)25(19)33-34(30,31)32-24(18)22(16-20)28(7,8)9;;/h2*14-17H,13H2,1-12H3,(H,30,31);;1H2/q;;+2;/p-2 |
InChI Key |
MUBYBLSNBCQXCW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(=O)(OC3=C(C2)C=C(C=C3C(C)(C)C)C(C)(C)C)O[Al]OP4(=O)OC5=C(CC6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C)C=C(C=C5C(C)(C)C)C(C)(C)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


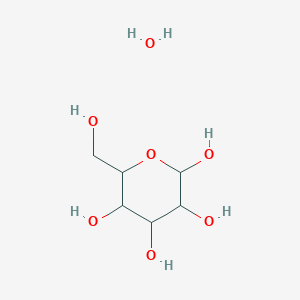
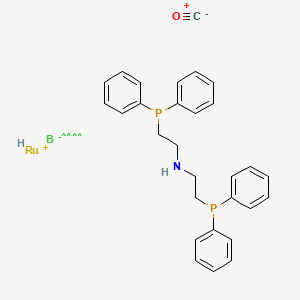

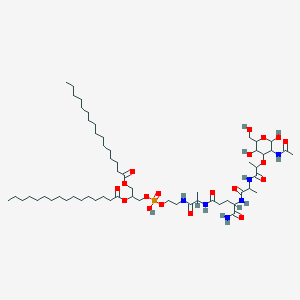
![4-Nitrophenyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B13391084.png)
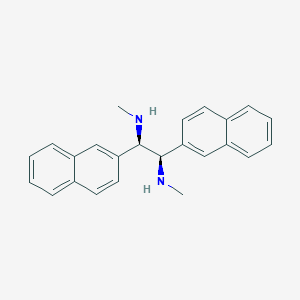
![Cirsitakaoside pound>>2-[4-(b-D-Glucopyranosyloxy)phenyl]-5-hydroxy-6,7-dimethoxy-4H-1-Benzopyran-4-one; 5,4-Dihydroxy-6,7-dimethoxyflavone 4-O-b-D-glucoside](/img/structure/B13391115.png)
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13391118.png)
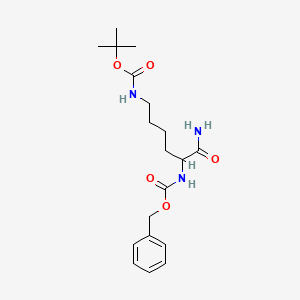
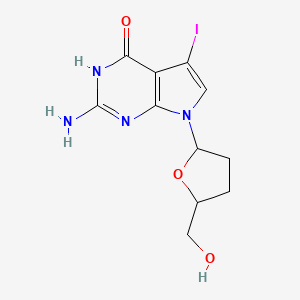

![[6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B13391141.png)
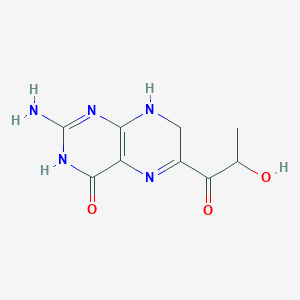
![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)
